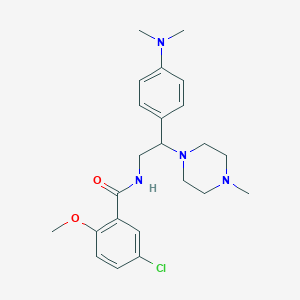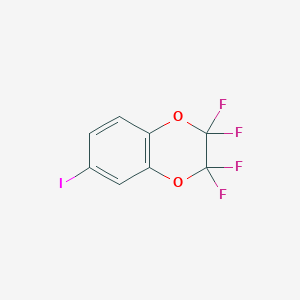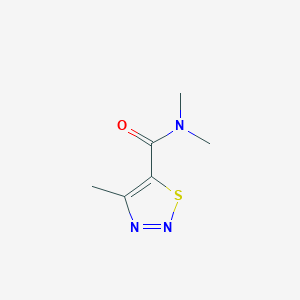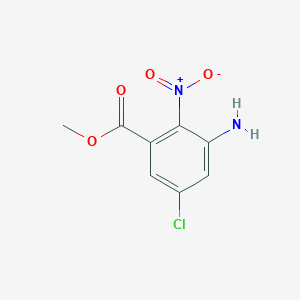
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide, also known as MPT0B390, is a novel small molecule compound that has shown potential as an anticancer agent. It was first synthesized by a team of researchers from the National Health Research Institutes in Taiwan, and has since been the subject of numerous studies exploring its mechanisms of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, as determined by various in vitro assays such as DPPH, ABTS, and FRAP. The study of these complexes provides insights into the role of hydrogen bonding in self-assembly processes and their potential in antioxidant applications (Chkirate et al., 2019).
Anticancer and Src Kinase Inhibitory Activities
N-benzyl substituted acetamide derivatives, particularly those with morpholine groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, including variations such as KX2-391, show promise in inhibiting cell proliferation in various cancer cell lines, suggesting their potential in cancer treatment (Fallah-Tafti et al., 2011).
Synthesis of Novel 2-Pyrone Derivatives
Research on the synthesis of new compounds, such as pyrone derivatives, has implications for computational studies and potential pharmaceutical applications. These compounds demonstrate the versatility of pyrazole-acetamide frameworks in synthesizing novel molecules with potential therapeutic applications (Sebhaoui et al., 2020).
Cytotoxic Activities
Sulfonamide derivatives, incorporating morpholine and pyrazole groups, have shown cytotoxic activities against cancer cell lines. Such studies highlight the therapeutic potential of these compounds in developing new anticancer treatments (Ghorab et al., 2015).
Antimicrobial and Hemolytic Activity
Acetamide derivatives containing morpholine and oxadiazole moieties have been synthesized and tested for their antimicrobial and hemolytic activities. These compounds offer a basis for developing new antimicrobial agents with reduced cytotoxicity (Gul et al., 2017).
Propiedades
IUPAC Name |
2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c24-23(25,26)19-8-6-17(7-9-19)14-27-21(31)16-30-15-20(18-4-2-1-3-5-18)22(28-30)29-10-12-32-13-11-29/h1-9,15H,10-14,16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDDPQSPWNCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612176.png)


![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![N-cyclopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2612185.png)


![5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2612190.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2612194.png)